2-[(pyrimidin-2-yl)amino]benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(pyrimidin-2-ylamino)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c12-8-9-4-1-2-5-10(9)15-11-13-6-3-7-14-11/h1-7H,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLKLVBUTSWJAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Process Optimization for 2 Pyrimidin 2 Yl Amino Benzonitrile
Conventional Synthetic Pathways to 2-[(pyrimidin-2-yl)amino]benzonitrile and Key Intermediates
Conventional methods for the synthesis of this compound often rely on well-established, multi-step reaction sequences. These pathways typically involve the initial formation of the pyrimidine (B1678525) and benzonitrile (B105546) rings, followed by their coupling. Key strategies include palladium- or copper-catalyzed cross-coupling reactions, which have become indispensable for the formation of the crucial carbon-nitrogen (C-N) bond.
Multi-step Reaction Sequences for Core Scaffold Formation
The construction of the this compound core often begins with the synthesis of key intermediates, such as a halogenated pyrimidine and 2-aminobenzonitrile (B23959). A common approach involves the initial synthesis of a pyrimidine ring, which is then functionalized for subsequent coupling. For instance, a precursor like 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile can be synthesized and then halogenated to create a reactive site for the final coupling step. nih.gov
The formation of the C-N bond between the pyrimidine and benzonitrile moieties is frequently accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful and widely used method for this purpose. wikipedia.orgnih.gov This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.org The mechanism proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org
An alternative, older method is the Ullmann condensation, which employs a copper catalyst to facilitate the coupling of an aryl halide with an amine. wikipedia.org Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper. wikipedia.orgorganic-chemistry.org However, modern advancements have introduced more efficient catalytic systems.
| Reaction Type | Catalyst/Reagents | General Conditions | Key Features |
| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Phosphine (B1218219) ligand (e.g., Xantphos, BINAP) | Base (e.g., NaOtBu, Cs₂CO₃), Anhydrous solvent (e.g., Toluene (B28343), Dioxane) | High efficiency, broad substrate scope, milder conditions than Ullmann. wikipedia.orgnih.gov |
| Ullmann Condensation | Copper catalyst (e.g., CuI, Cu powder) | High temperatures, often in polar aprotic solvents (e.g., DMF, NMP) | A classic method, though often requiring harsher conditions than Buchwald-Hartwig. wikipedia.orgorganic-chemistry.org |
Condensation Reactions in Intermediate Synthesis
Condensation reactions are fundamental in building the heterocyclic pyrimidine core. For example, the synthesis of 4-[(4-hydroxypyrimidin-2-yl)amino]benzonitrile, a key intermediate, can be achieved by the condensation of 2-methylthio-4-pyrimidinone with 4-aminobenzonitrile (B131773). chemijournal.com This type of reaction typically involves the elimination of a small molecule, such as water or, in this case, methanethiol, to form a new covalent bond.
In a specific example, the reaction between 2-methylthio-4-pyrimidinone and p-aminobenzonitrile is carried out under inert conditions at elevated temperatures (initially 160 °C, then raised to 180 °C) to yield 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile. nih.gov This intermediate is crucial as the hydroxyl group can be subsequently converted to a leaving group, such as a chlorine atom, for the final coupling step.
Halogenation Strategies for Pyrimidine Derivatives
To activate the pyrimidine ring for nucleophilic substitution or cross-coupling reactions, halogenation is a common and effective strategy. The hydroxyl group of intermediates like 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile can be converted into a more reactive halide. Reagents such as phosphorus oxychloride (POCl₃) or hydrobromic acid are typically employed for this transformation. chemijournal.com
For instance, 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile can be treated with phosphorus oxychloride in a solvent like toluene at elevated temperatures (e.g., 70 °C) to produce 4-((4-chloropyrimidin-2-yl)amino)benzonitrile. chemijournal.com This chlorinated intermediate is then primed to react with another nucleophile in the final step of a multi-step synthesis.
Advanced and Green Chemistry Approaches in Synthesis
In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. Green chemistry principles, such as the use of microwave irradiation and solvent-free conditions, have been successfully applied to the synthesis of this compound and its derivatives, offering advantages in terms of reduced reaction times, increased yields, and lower environmental impact.
Microwave-Promoted Synthetic Strategies
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govresearchgate.net The use of microwave irradiation can lead to rapid heating and, in many cases, enhanced reaction rates and yields compared to conventional heating methods. rsc.orgnanobioletters.com
In the context of synthesizing precursors for this compound, microwave promotion has been shown to be highly effective. For example, the final coupling step in the synthesis of a related complex molecule was dramatically shortened from 69 hours under conventional reflux to just 90 minutes using microwave irradiation. nih.gov This highlights the potential of microwave technology to significantly improve the efficiency of synthetic processes. The application of microwaves is not limited to the final coupling step; it can also be used in the synthesis of the heterocyclic core itself. rsc.orgmdpi.com
| Synthetic Step | Conventional Method | Microwave-Assisted Method | Reference |
| Final Coupling Reaction | 69 hours (reflux) | 90 minutes | nih.gov |
Solvent-Free Reaction Conditions
Eliminating volatile and often hazardous organic solvents is a key goal of green chemistry. Solvent-free reactions, also known as solid-state or neat reactions, can offer numerous benefits, including reduced waste, lower costs, and simplified purification procedures. nih.gov
The synthesis of pyrimidine derivatives has been successfully carried out under solvent-free conditions. One approach involves heating a mixture of the reactants at high temperatures without any solvent. For instance, the synthesis of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile can be achieved by reacting 2-methylthio-4-pyrimidinone with 4-aminobenzonitrile at 180 °C under solvent-free conditions. chemijournal.com Another method combines solvent-free conditions with microwave irradiation, further enhancing the green credentials of the synthesis. rsc.org
Catalytic Approaches in Carbon-Nitrogen Bond Formation
The construction of the pivotal C-N bond in this compound is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. Palladium and copper-based catalytic systems are the most prominent, each with distinct advantages and mechanistic pathways.
Palladium-Catalyzed Coupling Reactions
The Buchwald-Hartwig amination stands as a cornerstone for the synthesis of aryl amines and has been successfully applied to the formation of N-arylpyrimidin-2-amine derivatives. nih.govwikipedia.org This reaction typically involves the palladium-catalyzed coupling of an aryl halide or sulfonate with an amine. In the context of this compound synthesis, this can be approached by reacting 2-aminobenzonitrile with a 2-halopyrimidine or 2-aminopyrimidine (B69317) with a 2-halobenzonitrile.
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through several key steps: oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst. wikipedia.org The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields and purity.
A variety of palladium precursors can be utilized, including Pd(OAc)₂, Pd₂(dba)₃, and [t-BuXPhos(Pd-π-cinnamyl)]OTf. The selection of the phosphine ligand is often the most critical parameter influencing the reaction's success. Bulky, electron-rich phosphine ligands are generally preferred as they facilitate the reductive elimination step and stabilize the active catalytic species. Common ligands for this transformation include biarylphosphines like XPhos and bidentate phosphines such as Xantphos. nih.gov The base plays a vital role in the deprotonation of the amine and the formation of the active palladium-amido intermediate. Common bases include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).
A study on the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives demonstrated the successful application of Buchwald-Hartwig amination conditions using dichlorobis(triphenylphosphine)Pd(II), xantphos, and sodium tert-butoxide in refluxing toluene, affording yields ranging from 27% to 82%. nih.gov Another report detailed a palladium-catalyzed tandem ortho-C-H-amination/ipso-cyanation of iodoarenes to produce functionalized 2-aminobenzonitriles, highlighting the versatility of palladium catalysis in constructing such scaffolds.
Copper-Mediated C-N Bond Formations
The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, represents an alternative and historically significant method for C-N bond formation. wikipedia.org Traditionally, these reactions required harsh conditions, such as high temperatures (often exceeding 210 °C) and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions.
The mechanism of the Ullmann reaction is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org The reaction is often facilitated by the use of ligands that solubilize the copper catalyst and promote the coupling process. Polyaniline-supported copper catalysts have been shown to be effective for the Buchwald-Hartwig type couplings of pyrimidin-2-amines without the need for additional ligands. sioc-journal.cn
The Goldberg reaction, a variation of the Ullmann condensation, is particularly relevant for the amination of aryl halides. wikipedia.org It typically employs a copper(I) salt, such as CuI, often in the presence of a ligand like phenanthroline. While generally requiring higher temperatures than palladium-catalyzed reactions, copper-mediated couplings can be advantageous in certain cases, particularly for large-scale synthesis due to the lower cost of copper compared to palladium.
Process Intensification and Scale-Up Considerations
Moving from laboratory-scale synthesis to industrial production of this compound necessitates a focus on process intensification and optimization to ensure efficiency, safety, and cost-effectiveness.
Optimization of Reaction Parameters for Yield and Purity
The optimization of a synthetic route is a multifactorial process. For the palladium-catalyzed synthesis of this compound, several parameters must be carefully tuned to maximize yield and purity.
| Parameter | Considerations for Optimization | Potential Impact on Yield and Purity |
| Catalyst Loading | Reducing the amount of expensive palladium catalyst is crucial for cost-effectiveness. However, too low a concentration can lead to incomplete conversion. | Lowering catalyst loading can decrease costs but may require longer reaction times or higher temperatures, potentially leading to more byproducts. |
| Ligand Selection | The choice of ligand significantly affects reaction rate and scope. Bulky, electron-rich ligands are often superior. | An optimal ligand can lead to higher turnover numbers and cleaner reactions, minimizing the formation of impurities. |
| Base | The strength and solubility of the base can influence reaction kinetics and side reactions. | A carefully selected base will efficiently deprotonate the amine without causing degradation of starting materials or products. |
| Solvent | The solvent affects the solubility of reactants and the stability of the catalytic species. | A suitable solvent ensures a homogeneous reaction mixture and can influence the reaction rate and product selectivity. |
| Temperature | Higher temperatures can increase reaction rates but may also promote byproduct formation. | Optimizing the temperature is a trade-off between reaction time and the generation of impurities. |
| Reaction Time | Monitoring the reaction progress is essential to determine the optimal time for quenching to avoid byproduct formation from prolonged heating. | Shorter reaction times are desirable for process efficiency, but incomplete conversion will lower the yield. |
A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the interplay between these parameters and identify the optimal reaction conditions.
Strategies for Byproduct Mitigation and Environmental Sustainability
| Byproduct | Mitigation Strategy |
| Hydrodehalogenation | This occurs when the aryl halide is reduced. Optimizing the ligand and base, and ensuring an inert atmosphere can minimize this side reaction. |
| Homocoupling of Aryl Halide | The formation of biaryl impurities can be suppressed by careful control of reaction temperature and catalyst concentration. |
| Homocoupling of Amine | While less common, this can be controlled by adjusting the stoichiometry of the reactants. |
| Degradation of Product | Prolonged exposure to high temperatures or strong bases can lead to product degradation. Minimizing reaction time is key. |
From an environmental perspective, minimizing waste is paramount. This includes reducing the use of hazardous solvents and developing methods for catalyst recycling. The use of water as a solvent and the development of highly active catalysts that can be used at very low loadings (ppm levels) are significant steps towards a more sustainable synthesis. Furthermore, the use of non-toxic and readily available starting materials, such as replacing aryl halides with aryl tosylates, can also contribute to a greener process. nwnu.edu.cn
Synthesis of Structural Analogues and Derivatives of the this compound Scaffold
The this compound scaffold is a versatile platform for the development of new chemical entities. The synthesis of structural analogues and derivatives allows for the exploration of structure-activity relationships and the fine-tuning of physicochemical properties.
Derivatization can be achieved by introducing substituents on either the pyrimidine or the benzonitrile ring. For instance, substituted 2-aminobenzonitriles or 2-halopyrimidines can be used as starting materials in the C-N coupling reaction. A variety of functional groups can be tolerated in both palladium- and copper-catalyzed reactions, allowing for the synthesis of a diverse library of compounds.
Research has demonstrated the synthesis of various N-arylpyrimidin-2-amine derivatives with different substituents on the aryl ring. nih.gov Similarly, studies on the synthesis of 2-(substituted-pyrazolyl)pyrimidine derivatives from 6-amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile highlight the potential for extensive modification of the pyrimidine core. nih.gov The synthesis of quinoline (B57606) derivatives from 2-aminobenzonitrile also showcases the utility of this starting material in creating fused heterocyclic systems.
Modification of the Pyrimidine Ring
The pyrimidine ring of the this compound scaffold is a prime target for structural modification, allowing for the introduction of various substituents at its 4, 5, and 6 positions. organic-chemistry.org These modifications are crucial for tuning the molecule's properties.
A common strategy involves starting with a pre-functionalized pyrimidine. For instance, 2-amino-4,6-dichloropyrimidine (B145751) can be reacted with a variety of amines in the presence of triethylamine (B128534) under solvent-free conditions, leading to the selective substitution of one or both chloro groups. nih.gov This allows for the introduction of diverse amino groups at the 4- and 6-positions.
Another approach involves building the desired substituted pyrimidine ring before its attachment to the aminobenzonitrile. For example, 4-((4-hydroxypyrimidin-2-yl) amino) benzonitrile can be synthesized by reacting 2-methylthio-4-pyrimidinone with 4-aminobenzonitrile. chemijournal.com The hydroxyl group on the pyrimidine ring can then be further functionalized, for instance, by reacting it with 4-toluenesulfonyl chloride to form a sulfonate ester, which is a good leaving group for subsequent nucleophilic substitution reactions. chemijournal.com
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are powerful tools for introducing carbon-based substituents. The Suzuki coupling can be used to attach aryl groups, like a pyridine (B92270) ring, to the pyrimidine core. nih.gov The Sonogashira reaction allows for the introduction of alkynyl groups, such as a (trimethylsilyl)ethynyl group, which can be a handle for further transformations like click chemistry. nih.gov Palladium catalysis has also been employed for the direct C-H functionalization at the C5-position of N-alkylated 2-aminopyrimidines, enabling arylation and olefination. rsc.org
Table 1: Examples of Pyrimidine Ring Modification
| Starting Material | Reagents/Catalyst | Modification Type | Product/Intermediate | Reference |
|---|---|---|---|---|
| 2-Methylthio-4-pyrimidinone | 4-Aminobenzonitrile, Propionic acid | Hydroxylation (at C4) | 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile | chemijournal.com |
| 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile | 4-Toluenesulfonyl chloride, Triethylamine | Sulfonylation (at C4-OH) | 2-((4-Cyanophenyl)amino)pyrimidin-4-yl 4-methylbenzenesulfonate | chemijournal.com |
| 4,6-dichloro-2-pyrimidinamine | Substituted Amine, Triethylamine | Amination (at C4/C6) | Substituted 4-chloro-2,6-pyrimidinediamines | nih.gov |
| 4,6-dichloro-2-pyrimidinamine | 2-methylphenylboronic acid pinacol (B44631) ester, Pd(dppf)Cl₂ | Suzuki Coupling (at C4) | 3-(2-amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile | nih.gov |
| 3-(2-amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile | Trimethylsilylacetylene, Pd catalyst | Sonogashira Coupling (at C6) | 3-(2-amino-6-((trimethylsilyl)ethynyl)pyrimidin-4-yl)-2-methylbenzonitrile | nih.gov |
Functionalization of the Benzonitrile Moiety
The benzonitrile portion of the molecule offers multiple avenues for synthetic transformation, primarily involving reactions of the nitrile group or the aromatic ring. The nitrile group is a versatile functional handle that can be converted into various other groups.
One significant transformation is the palladium-catalyzed addition of organometallic reagents to the nitrile. For example, reacting 2-aminobenzonitriles with arylboronic acids in the presence of a palladium catalyst can yield 2-aminobenzophenones. rsc.org A similar transformation can be achieved using sodium arylsulfinates, which also provides access to o-aminobenzophenones through a desulfination and addition mechanism. nih.govnih.gov
The nitrile group, in concert with the adjacent amino group, can participate in cyclization reactions to form fused heterocyclic systems. A variety of quinazoline (B50416) derivatives can be synthesized from 2-aminobenzonitriles. organic-chemistry.org For instance, a copper-catalyzed tandem reaction of 2-aminobenzonitriles with benzyl (B1604629) alcohols produces substituted quinazolinones. rsc.org Similarly, ruthenium(II) complexes can catalyze the transformation of 2-aminobenzonitriles into quinazolinones using an alcohol-water system. rsc.org Base-promoted reactions of 2-aminobenzonitriles with ynones can also lead to the formation of polysubstituted 4-aminoquinolines. cardiff.ac.uk
Table 2: Examples of Benzonitrile Moiety Functionalization
| Starting Material | Reagents/Catalyst | Reaction Type | Product Class | Reference |
|---|---|---|---|---|
| 2-Aminobenzonitrile | Arylboronic acids, Pd(OAc)₂, Additive | Palladium-catalyzed addition | 2-Aminobenzophenones | rsc.org |
| 2-Aminobenzonitrile | Sodium arylsulfinates, Pd(OAc)₂, bpy, p-NBSA | Palladium-catalyzed addition | o-Aminobenzophenones | nih.govnih.gov |
| 2-Aminobenzonitrile | Benzyl alcohols, CuI, K₂CO₃, Air | Copper-catalyzed oxidative tandem reaction | Substituted Quinazolinones | rsc.org |
| 2-Aminobenzonitrile | Ynones, KOtBu | Base-promoted aza-Michael/annulation | Polysubstituted 4-Aminoquinolines | cardiff.ac.uk |
| 2-Aminobenzonitrile | Aliphatic alcohols, Ru(II) complex | Ruthenium-catalyzed tandem reaction | Quinazolinones | rsc.org |
Introduction of Diverse Bridging Linkers and Substituents
The connection between the pyrimidine and benzonitrile rings is most commonly formed via a Buchwald-Hartwig amination reaction. wikipedia.org This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds between an aryl halide (or tosylate) and an amine. wikipedia.org For the synthesis of the parent compound, this typically involves coupling 2-chloropyrimidine (B141910) or 2-bromopyrimidine (B22483) with 2-aminobenzonitrile. The process generally requires a palladium catalyst (e.g., Pd(OAc)₂ or dichlorobis(triphenylphosphine)Pd(II)), a phosphine ligand (e.g., Xantphos), and a base (e.g., NaOtBu or Cs₂CO₃). nih.govnih.gov Nickel-based catalyst systems have also been developed for the Buchwald-Hartwig amination of pyrimidin-2-yl tosylates with various nucleophiles. nwnu.edu.cnresearchgate.net
Beyond the direct amino linkage, research has explored the introduction of different bridging units to modulate the molecule's spatial orientation and properties. For instance, a triazole ring can be introduced as a linker. This is achieved by first installing an alkyne on the pyrimidine ring via a Sonogashira coupling, followed by an azide-alkyne cycloaddition (a "click" reaction) with an appropriate azide-functionalized partner. nih.gov
In other cases, the linker is part of a more complex fused ring system. In the design of certain kinase inhibitors, a phenylamino (B1219803) group was introduced at the 6-position of the pyrimidine ring, effectively creating a pyrimidine-phenylamino-phenyl scaffold. nih.gov In a different context, a modular synthetic platform has been developed using bifunctional building blocks that contain rigid sp³-rich structures. These linkers, attached to a pyrimidine fragment via Suzuki-Miyaura cross-coupling, allow for systematic elaboration into three-dimensional space. acs.org
Table 3: Examples of Bridging Linker Introduction
| Reactant 1 | Reactant 2 | Reagents/Catalyst | Linker/Bridge Type | Reference |
|---|---|---|---|---|
| 2-Chloropyrimidine | 2-Aminobenzonitrile | Pd catalyst, Phosphine ligand, Base | Direct Amino Linkage (N-H) | nih.govwikipedia.org |
| Pyrimidin-2-yl tosylate | Indole / Benzimidazole | Ni(dppp)Cl₂, K₃PO₄ | Direct Amino Linkage (N-H) | nwnu.edu.cnresearchgate.net |
| Terminal Alkyne-functionalized Pyrimidine | Azide-functionalized partner | CuSO₄·5H₂O, Sodium L-ascorbate | 1,2,3-Triazole Ring | nih.gov |
| Brominated Pyrimidine | Bifunctional cyclopropyl (B3062369) N-MIDA boronate | Pd catalyst, Base | sp³-rich Bicyclic Cyclopropane | acs.org |
| 4-Anilinopyrimidine core | 6-Phenylamino substituent | Multi-step synthesis | Phenylamino Linker | nih.gov |
Structural Analysis of this compound Remains Elusive
A thorough review of available scientific literature and chemical databases has revealed a significant gap in the characterization of the chemical compound this compound. Despite its well-defined structure, detailed experimental data regarding its three-dimensional conformation and spectroscopic properties are not publicly available at this time.
Consequently, a detailed article on the structural elucidation and conformational analysis of this specific compound, as per the requested outline, cannot be generated. Key experimental studies, which would form the basis of such an analysis, appear to be absent from the current body of scientific research. These include:
Single-Crystal X-ray Diffraction Studies: No crystallographic data, which is essential for determining molecular geometry, torsion angles, and analyzing intermolecular interactions like hydrogen bonding, could be located for this compound. Furthermore, there is no information regarding potential polymorphism of this compound.
Advanced Spectroscopic Characterization: Detailed analyses using vibrational spectroscopy (FTIR, Raman) to identify functional groups and nuclear magnetic resonance (NMR) spectroscopy to understand its conformational dynamics in solution have not been published.
While research exists for analogous compounds, such as 2-amino-4-chlorobenzonitrile (B1265954), this information cannot be extrapolated to accurately describe this compound due to the significant influence that different chemical substituents have on molecular structure and behavior. The generation of a scientifically accurate and authoritative article as requested is contingent on the future publication of primary research data for this specific compound.
Structural Elucidation and Conformational Analysis of 2 Pyrimidin 2 Yl Amino Benzonitrile
Advanced Spectroscopic Characterization for Structural Insight
UV-Visible Spectroscopy for Electronic Transitions and Conjugation
UV-Visible spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For a compound like 2-[(pyrimidin-2-yl)amino]benzonitrile, which possesses multiple chromophores—the benzonitrile (B105546) and pyrimidine (B1678525) rings—and an amino linker, a UV-Visible spectrum would be expected to display characteristic absorption bands. These bands would correspond to π → π* and n → π* transitions.
The conjugation between the benzonitrile and pyrimidine rings through the amino bridge would likely lead to a bathochromic (red) shift in the absorption maxima compared to the individual, unconjugated chromophores. The extent of this shift would provide insight into the degree of electronic communication between the two aromatic systems. Intramolecular hydrogen bonding between the amino proton and a nitrogen atom of the pyrimidine ring could also influence the electronic structure and, consequently, the UV-Visible spectrum.
Expected UV-Visible Spectral Data for this compound (Hypothetical)
| Transition Type | Expected Wavelength Range (nm) | Associated Structural Features |
| π → π | 250-350 | Electronic transitions within the benzonitrile and pyrimidine aromatic rings. |
| n → π | 300-400 | Transition of non-bonding electrons on nitrogen atoms to anti-bonding π* orbitals. |
Note: This table is hypothetical and represents expected values based on the structure of the compound. No experimental data was found.
Computational Structural Investigations
Computational chemistry provides powerful tools for investigating molecular structures and properties, offering insights that can complement experimental data.
Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, a DFT study, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine the most stable conformation of the molecule.
Key Parameters from a Hypothetical DFT Study of this compound
| Parameter | Significance |
| Dihedral Angle (C-N-C-C) | Defines the twist between the pyrimidine and benzonitrile rings. |
| Bond Lengths | Provides information on bond order and strength. |
| Bond Angles | Determines the geometry around atomic centers. |
| HOMO-LUMO Energy Gap | Indicates the electronic excitability and chemical reactivity of the molecule. |
Note: This table represents the types of data that would be generated from a DFT study. No such study for the specific compound was found.
Hirshfeld Surface Analysis for Crystal Packing Contributions and Intermolecular Contact Quantification
Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis is contingent on the availability of single-crystal X-ray diffraction data. As no crystal structure for this compound has been reported in the Cambridge Structural Database (CSD) or other public repositories, a Hirshfeld surface analysis cannot be performed.
Hypothetical Intermolecular Contact Contributions for this compound from Hirshfeld Surface Analysis
| Interaction Type | Hypothetical Percentage Contribution |
| H···H | 40-50% |
| C···H/H···C | 20-30% |
| N···H/H···N | 15-25% |
| C···C | 5-10% |
| N···C/C···N | <5% |
Note: This table is purely hypothetical and illustrates the kind of data obtained from a Hirshfeld surface analysis. This analysis is dependent on crystal structure data, which is not available.
Reactivity, Reaction Mechanisms, and Chemical Transformations
Nucleophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring
The pyrimidine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is analogous to that of other aza-aromatics like pyridine (B92270). youtube.com The presence of two nitrogen atoms in the pyrimidine ring withdraws electron density from the ring carbons, facilitating attack by nucleophiles. SNAr reactions typically proceed via a two-step mechanism involving an initial addition of the nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of a leaving group to restore aromaticity. libretexts.orgnih.gov
For an SNAr reaction to occur on the pyrimidine ring of 2-[(pyrimidin-2-yl)amino]benzonitrile, a suitable leaving group must be present on the ring, typically at the C4 or C6 position. For instance, if the starting material were a 4-chloro or 4-alkoxy pyrimidine derivative, it would readily react with various nucleophiles. chemrxiv.orgmdpi.com The reaction is initiated by the nucleophile attacking the electrophilic carbon atom bearing the leaving group. The negative charge in the resulting Meisenheimer complex is delocalized over the aromatic system and stabilized by the electron-withdrawing nitrogen atoms. libretexts.orgnih.gov Subsequent expulsion of the leaving group (e.g., chloride or alkoxide) re-establishes the aromatic pyrimidine ring, yielding the substituted product. The efficiency of these substitutions is highly dependent on the nature of the leaving group and the reaction conditions. youtube.com
Influence of Functional Groups on Chemical Reactivity (Nitrile, Amino, Pyrimidine Heterocycle)
Pyrimidine Heterocycle : As an inherently electron-poor aromatic system, the pyrimidine ring is the primary site for nucleophilic attack, provided a leaving group is present. researchgate.netyoutube.com Its electron-withdrawing nature also influences the adjacent amino linker.
Amino Group (-NH-) : The secondary amine acts as a flexible electronic linker between the two aromatic rings. While the nitrogen atom is electron-donating through resonance (mesomeric effect), which can activate aromatic rings toward electrophilic substitution, its primary role here is to modulate the electronic properties of the connected rings. It can also be a site of reactivity itself, for instance, undergoing deprotonation under basic conditions or participating in further substitution reactions. The energetic effects of an amino group on a heterocyclic core can significantly influence the molecule's thermodynamic stability. researchgate.net
Nitrile Group (-CN) : The nitrile group is a powerful electron-withdrawing group through both induction and resonance. frontiersin.org Its presence on the benzene (B151609) ring significantly lowers the electron density of that ring. While this deactivates the benzonitrile (B105546) ring towards electrophilic substitution, it can activate it towards nucleophilic substitution if a suitable leaving group were present ortho or para to the nitrile. libretexts.org More importantly, its electron-withdrawing pull is transmitted through the amino linker to the pyrimidine ring, further enhancing the electrophilicity of the pyrimidine carbons and potentially influencing the regioselectivity of reactions. In derivatives, the nitrile group has been shown to establish polar interactions with amino acid residues in biological targets. nih.gov
The interplay of these groups is exemplified in the synthesis of various derivatives where the pyrimidine ring is the main site of reaction, while the benzonitrile portion is crucial for biological activity. nih.govchemijournal.com
Mechanistic Studies of Derivatization Reactions and Side Product Formation
Derivatization of the this compound scaffold often involves multi-step syntheses where understanding the reaction mechanism is key to controlling the outcome and minimizing side products.
One common strategy for derivatization involves starting with a polysubstituted pyrimidine, such as 2-amino-4,6-dichloropyrimidine (B145751). mdpi.com Reaction with an amine proceeds via a nucleophilic aromatic substitution mechanism. In such cases, side product formation can occur if the reaction is not selective, leading to mixtures of mono- and di-substituted products.
Mechanistic studies on related systems have shown that SNAr reactions can exist on a continuum between a stepwise process (with a stable Meisenheimer intermediate) and a concerted mechanism. nih.govchemrxiv.org The specific pathway is influenced by the stability of the intermediate, the nature of the nucleophile, and the leaving group. For example, in the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines, the unexpected formation of a symmetric disubstituted product was observed instead of the expected mono-substitution product. Computational studies suggested that a Meisenheimer complex plays a crucial role in favoring the substitution of the alkoxy group after the initial substitution of the chlorine atom. chemrxiv.org
In other derivatization approaches, such as the synthesis of triazole-pyrimidine-methylbenzonitrile derivatives, modern cross-coupling reactions are employed. nih.gov For instance, a Suzuki coupling can be used to link the pyrimidine and benzonitrile fragments, followed by a Sonogashira cross-coupling to introduce an alkyne. researchgate.netnih.gov Each of these steps has a well-defined catalytic cycle (e.g., oxidative addition, transmetalation, reductive elimination for Suzuki coupling) where side products can arise from competing processes like homocoupling or catalyst deactivation.
The table below shows an example of a synthetic step in the creation of a derivative, highlighting the reactants and conditions which are guided by mechanistic understanding.
| Starting Material | Reagent | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| 4-((4-Hydroxypyrimidin-2-yl) amino) benzonitrile | 4-Toluenesulfonyl chloride | Triethylamine (B128534) | 2-(4-Cyanophenylamino) pyrimidin-4-yl-methylbenzenesulfonate | chemijournal.com |
| 2-Methylthio-4-pyrimidinone | 4-Amino benzonitrile | Propionic acid | 4-[(4-Hydroxypyrimidin-2-yl) amino] benzonitrile | chemijournal.com |
Regioselectivity and Stereoselectivity in Synthetic Approaches
Regioselectivity is a critical consideration in the synthesis of derivatives of this compound, particularly when multiple reactive sites are available. In syntheses starting from precursors like 2-aminobenzimidazole, the regioselectivity of the initial attack—whether it occurs at the endocyclic ring nitrogen or the exocyclic amino group—can be controlled by the reaction medium. dntb.gov.ua Studies have shown that in an acidic medium, the ring nitrogen is the more reactive site, whereas in basic or neutral conditions, the exocyclic amino group demonstrates higher reactivity. dntb.gov.ua
When using a di- or tri-substituted pyrimidine as a starting material, the different leaving groups can exhibit distinct reactivities, allowing for sequential and regioselective substitutions. For example, in 4,6-dichloro-2-pyrimidinamine, the two chlorine atoms are electronically equivalent, but the introduction of a first substituent can influence the position of the second attack. The synthesis of various 2-aminopyrimidine (B69317) derivatives has been achieved by reacting 2-amino-4,6-dichloropyrimidine with different amines, showcasing the substitution at the C4 position. mdpi.com
The table below details the synthesis of various 6-chloro-4-(N-substituted)-2,4-pyrimidinediamine derivatives, illustrating the regioselective substitution at one of the chlorine atoms of the starting pyrimidine.
| Compound Name | Substituent at C4 | Yield (%) | Reference |
|---|---|---|---|
| 6-Chloro-4-(N-(2-methoxy)phenyl)-2,4-pyrimidinediamine | N-(2-methoxy)phenyl | 84% | mdpi.com |
| 6-Chloro-4-(N-(3-bromo)phenyl)-2,4-pyrimidinediamine | N-(3-bromo)phenyl | 81% | mdpi.com |
| 6-Chloro-4-(N-(4-butoxy)phenyl)-2,4-pyrimidinediamine | N-(4-butoxy)phenyl | 86% | mdpi.com |
Stereoselectivity becomes relevant when derivatization reactions create one or more chiral centers. The parent molecule, this compound, is achiral. However, the synthesis of more complex, biologically active molecules based on this scaffold can involve stereoselective steps. While direct studies on stereoselective reactions involving the title compound are not prominent, related synthetic strategies for complex heterocycles highlight the importance of this aspect. For instance, the enantioselective synthesis of chiral 1,4-benzodiazepines has been achieved through an organocatalytic asymmetric [4+3]-cycloaddition, demonstrating that stereocontrol is feasible in the synthesis of related nitrogen-containing heterocyclic structures. mdpi.com Achieving high enantioselectivity often requires careful optimization of catalysts, bases, and reaction conditions. mdpi.com
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed understanding of the electronic structure and reactivity of molecules. irjweb.comirjweb.com For 2-[(pyrimidin-2-yl)amino]benzonitrile, these calculations are crucial for elucidating its fundamental chemical characteristics.
The electronic structure of a molecule is fundamental to its reactivity and intermolecular interactions. Key descriptors derived from quantum chemical calculations include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
The HOMO and LUMO are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. irjweb.com A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, theoretical calculations at the B3LYP/6-311G++(d,p) level of theory provide valuable data on these parameters. irjweb.comirjweb.com
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.28 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |
| ELUMO | -1.79 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |
| Energy Gap (ΔE) | 4.49 | Reflects the chemical reactivity and stability of the molecule. |
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for predicting sites for electrophilic and nucleophilic attack. researchgate.netnih.gov In the MEP map of this compound, regions of negative potential (typically colored red or yellow) are located around the electronegative nitrogen atoms of the pyrimidine (B1678525) ring and the nitrile group, indicating these are favorable sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are found around the amino group's hydrogen atoms, suggesting these are sites for nucleophilic interactions. nih.gov
Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the HOMO of one reactant and the LUMO of another. wikipedia.org For this compound, the distribution of the HOMO and LUMO provides insights into its reactivity. The HOMO is primarily localized on the aminobenzonitrile moiety, particularly the amino group and the phenyl ring, suggesting this is the main site for electrophilic attack. The LUMO, on the other hand, is predominantly distributed over the pyrimidine ring and the nitrile group, indicating these are the electron-accepting regions and likely sites for nucleophilic attack. irjweb.com This understanding of FMOs is critical for predicting how the molecule will interact with biological targets and for designing derivatives with altered reactivity profiles.
Molecular Modeling and Docking Studies (Mechanistic Focus)
Molecular modeling and docking are powerful computational techniques used to predict the binding mode of a ligand to a biological target, such as a protein or enzyme. nih.govarabjchem.org These studies are instrumental in understanding the structural basis of a compound's activity and in guiding the design of more potent and selective molecules.
In a non-clinical context, molecular docking simulations can be performed to explore the potential binding of this compound to various enzymatic targets, such as kinases, which are often targeted in drug discovery. nih.govnih.gov The pyrimidine scaffold is a well-known "hinge-binder" in many kinase inhibitors, forming crucial hydrogen bonds with the backbone of the kinase hinge region. mdpi.com
Docking studies of this compound into a hypothetical kinase active site would likely show the pyrimidine ring's nitrogen atoms forming one or more hydrogen bonds with the hinge region's backbone amide groups. The aminobenzonitrile portion would extend into the ATP-binding pocket, where the nitrile group could form additional interactions, such as hydrogen bonds or dipole-dipole interactions, with residues in the solvent-exposed region or the ribose-binding pocket. The phenyl ring can engage in hydrophobic interactions with nonpolar residues within the active site.
| Molecular Moiety | Type of Interaction | Potential Interacting Residues |
|---|---|---|
| Pyrimidine Ring | Hydrogen Bonding | Hinge Region Backbone (e.g., Alanine, Cysteine) |
| Amino Linker | Hydrogen Bonding | Hinge Region Backbone |
| Phenyl Ring | Hydrophobic/Van der Waals | Leucine, Valine, Isoleucine |
| Nitrile Group | Hydrogen Bonding/Dipole-Dipole | Lysine, Aspartate, Serine |
The biological activity of a flexible molecule like this compound is highly dependent on its conformation. Conformational analysis explores the different spatial arrangements of the atoms in a molecule and their relative energies. youtube.com The molecule's flexibility primarily arises from the rotation around the C-N bond connecting the phenyl and pyrimidine rings.
Computational methods can be used to map the potential energy surface of the molecule as a function of this torsional angle. This allows for the identification of low-energy, stable conformations (energy minima). mdpi.com Understanding the preferred conformations is crucial because only specific conformations may be able to bind effectively to a biological target. The bioactive conformation, the one the molecule adopts when bound to its target, may or may not be the lowest energy conformation in solution.
Quantitative Structure-Activity Relationships (QSAR) for Scaffold Modification (non-clinical)
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.org These models are valuable for predicting the activity of novel compounds and for guiding the design of more potent analogs.
For the this compound scaffold, a 3D-QSAR study could be conducted on a series of its derivatives with known (hypothetical for this context) inhibitory activity against a particular target. The derivatives would be designed by modifying the substitution pattern on the phenyl and/or pyrimidine rings.
The QSAR model would be built using molecular descriptors that quantify the physicochemical properties of the molecules, such as steric, electronic, and hydrophobic characteristics. The resulting model, often visualized with contour maps, would highlight regions where modifications to the scaffold would likely lead to increased or decreased activity. For instance, a contour map might indicate that bulky, electron-withdrawing substituents at a specific position on the phenyl ring are favorable for activity, while electronegative groups on the pyrimidine ring are detrimental. This information provides a rational basis for the design of the next generation of compounds based on the this compound scaffold. The strategy of "scaffold hopping," where the core structure is replaced by a functionally equivalent one, can also be guided by QSAR and other computational approaches to discover novel chemical series. researchgate.netmdpi.comnih.gov
Non Clinical Applications and Materials Science Aspects
Coordination Chemistry and Metal Complexes
The distinct chemical functionalities within the 2-[(pyrimidin-2-yl)amino]benzonitrile structure, namely the pyrimidine (B1678525) nitrogens, the amino bridge, and the nitrile group, render it an excellent ligand for forming complexes with various metal ions.
The pyrimidine and benzonitrile (B105546) components of the title compound serve as effective building blocks for constructing sophisticated metal-ligand frameworks, including coordination polymers and metal-organic frameworks (MOFs). The pyrimidine ring, in particular, can coordinate to metal centers in several ways. For instance, related pyrimidin-4-olate ligands have been shown to form 3D frameworks with Zn(II) and Ni(II) ions, acting in both N,N'- and N,O-exo-bidentate coordination modes. nih.gov
The synthesis of such frameworks often involves reacting the ligand with a metal salt under specific conditions. Heteroleptic (mixed-ligand) complexes are also common, where the primary pyrimidine-benzonitrile ligand is combined with other organic molecules to build the final structure. For example, heteroleptic Mn(II), Co(II), Cu(II), and other transition metal complexes have been synthesized using a Schiff base derived from 2-aminopyrimidine (B69317) and 2,2'-bipyridine, resulting in stable octahedral geometries. researchgate.net In these structures, the Schiff base coordinates to the metal ion through the imine nitrogen and a hydroxyl oxygen atom. researchgate.net Similarly, Cu(II) complexes incorporating 2-pyridyl ureas, which are structurally analogous to this compound, have been synthesized and structurally characterized, revealing mono- and bis-ligand motifs. scispace.com
The stability of these metal complexes can be quantified by formation constants. In a study of 2,6-di(pyrimidin-4-yl)pyridine ligands, the formation constant for a Zn(II) complex was 8.4 x 10³ M⁻¹, while the Cu(II) complex was significantly more stable with a formation constant of 1 x 10⁶ M⁻¹. nih.gov The introduction of auxiliary amine groups onto the ligand scaffold increased the Zn(II) complex stability by over 40-fold, suggesting the participation of these auxiliary groups in metal coordination. nih.gov
Metal complexes derived from pyrimidine-benzonitrile and related scaffolds have shown significant promise as catalysts in a variety of organic reactions. The metal center in these complexes acts as a Lewis acid, activating substrates and facilitating bond formation or cleavage.
A notable example is the use of a bimetallic metal-organic framework, Fe₂Ni-BDC, as a heterogeneous catalyst for the amidation reaction between 2-aminopyridine (B139424) (a structural relative of the pyrimidine moiety) and trans-β-nitrostyrene. mdpi.com This catalyst demonstrated good efficiency, achieving an 82% isolated yield for N-(pyridin-2-yl)-benzamide, and could be recycled six times without a significant loss of activity. mdpi.com
Furthermore, transition metal complexes with ligands structurally similar to this compound have been investigated for their catalytic activity in oxidation reactions. mdpi.comchemrxiv.org For instance, certain heterometallic complexes have been used to catalyze the oxidation of hydrocarbons with H₂O₂, achieving a maximum reaction rate of 4 x 10⁻⁵ M s⁻¹ under mild conditions. chemrxiv.org The catalytic cycle in such systems often involves the interaction of the oxidant with the copper(II) center, leading to the formation of reactive radical species that initiate the oxidation of the hydrocarbon substrate. chemrxiv.org The versatility of these complexes highlights their potential as catalysts for a range of synthetic transformations.
Advanced Materials Development
The inherent electronic and structural properties of the pyrimidine-benzonitrile core make it a valuable component in the development of advanced functional materials.
Derivatives of the pyrimidine-benzonitrile scaffold are being explored for their photophysical properties, with applications in areas like organic light-emitting diodes (OLEDs) and fluorescent probes. The combination of the electron-deficient pyrimidine ring with electron-donating or highly conjugated substituents can create molecules with significant intramolecular charge-transfer (ICT) character. nih.gov This ICT behavior is crucial for tuning the absorption and emission properties of the material.
For example, pyrimidine-derived α-amino acids with highly conjugated (naphthyl) or strongly electron-donating (methoxyphenyl) groups exhibit strong fluorescence in the visible region, large Stokes shifts, and good quantum yields (up to 0.30). nih.gov The emission wavelengths can be tuned by altering the substituents on the pyrimidine ring. nih.gov Spectroscopic studies on related compounds like 2-amino-4-chlorobenzonitrile (B1265954) show characteristic π → π* and n → π* absorption peaks, and computational studies using Density Functional Theory (DFT) help in understanding the electronic transitions and the HOMO-LUMO energy gap, which are critical parameters for optoelectronic materials. analis.com.my
The N-H group of the amino bridge and the nitrogen atoms of the pyrimidine ring are excellent hydrogen bond donors and acceptors, respectively. This capacity for hydrogen bonding allows this compound and its derivatives to self-assemble into ordered supramolecular structures. These non-covalent interactions are fundamental to crystal engineering, where molecules are designed to crystallize in a predictable, structure-directing manner.
Studies on related 2-aminopyrimidine systems have revealed a variety of robust hydrogen-bonding patterns. mdpi.comresearchgate.net A common and highly stable interaction is the formation of a cyclic dimer through a pair of N-H···N hydrogen bonds between two molecules, creating a graph-set motif denoted as R²₂(8). mdpi.comacs.org In silylated 2-aminopyrimidines, this motif involves the NH group and a pyrimidine nitrogen atom of one molecule interacting with the corresponding atoms of a second molecule to form an eight-membered ring. mdpi.com The energy of these hydrogen bonds can be substantial, with N-H···O interactions in pyrimidinones (B12756618) averaging -16.55 kcal mol⁻¹. nih.gov These interactions are persistent from the solution phase to the solid crystalline state, guiding the formation of the crystal lattice. nih.gov The combination of different hydrogen bonds can lead to more complex supramolecular structures like ribbons and sheets. researchgate.net
Biochemical Tool Development for Mechanistic Research (non-clinical)
Beyond materials science, derivatives of this compound serve as valuable tools for fundamental biochemical and mechanistic research. Their ability to interact with biological macromolecules can be exploited to probe enzyme active sites, study protein-protein interactions, and elucidate biological pathways. nih.gov
A key application is in the design of enzyme inhibitors for mechanistic studies. For example, 2-aminothieno[2,3-d]pyrimidines, which share the 2-aminopyrimidine core, have been synthesized as potent dual inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), two crucial enzymes in nucleotide metabolism. nih.gov X-ray crystallography of these inhibitors bound to DHFR revealed that the thieno[2,3-d]pyrimidine (B153573) ring binds in the same manner as the natural folate substrate, providing critical insights into the enzyme's mechanism of action and guiding the design of future inhibitors. nih.gov
Similarly, compounds incorporating a triazole-pyrimidine-methylbenzonitrile core have been developed as antagonists for the A₂ₐ and A₂ₑ adenosine (B11128) receptors. nih.gov These receptors play a role in modulating immune responses. By using these synthetic antagonists in in-vitro assays and performing molecular docking studies, researchers can probe the receptor binding pocket and understand the structural requirements for antagonism, contributing to the broader understanding of adenosine signaling pathways. nih.gov
Probes for Enzyme or Receptor Binding Studies
The this compound structure is a key component in the design of molecular probes for studying enzyme and receptor binding. The pyrimidine and benzonitrile groups provide a rigid framework with hydrogen bonding capabilities and the potential for π-π stacking interactions, which are crucial for specific binding to biological targets.
Derivatives of this scaffold have been instrumental in developing fluorescent probes. For instance, novel push-pull systems based on CF3-substituted pyrimidines have been designed as fluorescent probes for bioimaging, specifically for visualizing lipid droplets. mdpi.com These probes exhibit moderate quantum yields and are suitable for robust, low-toxicity bioimaging studies. mdpi.com The core structure's ability to be chemically modified allows for the fine-tuning of photophysical properties, making it an excellent candidate for developing targeted fluorescent probes.
Furthermore, pyrimidine-based fluorescent probes have been synthesized to monitor mitophagy, the process of clearing damaged mitochondria, by detecting changes in mitochondrial pH. nih.gov A notable example is a probe that exhibits a "turn-on" fluorescence in acidic conditions, enabling the specific detection of pH variations within cells. nih.gov This demonstrates the utility of the pyrimidine scaffold in creating environmentally sensitive probes for studying dynamic cellular processes.
The following table summarizes the photophysical properties of some pyrimidine-based fluorescent probes, illustrating the potential of the this compound scaffold in this area.
| Compound Class | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Application |
| CF3-Substituted Pyrimidines | Not Specified | 406-481 | Up to 0.33 (in solution) | Lipid Droplet Bioimaging mdpi.com |
| Mitophagy pH Probe (Z2) | Not Specified | "Turn-on" in acid | Not Specified | Mitochondrial pH Sensing nih.gov |
Investigations into Molecular Recognition Processes
Molecular recognition, the specific non-covalent interaction between two or more molecules, is fundamental to many biological and chemical processes. youtube.com The this compound scaffold provides a versatile platform for designing molecules that can participate in specific molecular recognition events.
The aminopyrimidine portion of the molecule is particularly adept at forming hydrogen bonds, a key interaction in molecular recognition. This has been exploited in the development of small molecules that can recognize and bind to specific RNA structures. For example, a derivative of this class has been identified as a potent and selective inhibitor of group I intron splicing, with cryo-electron microscopy revealing the detailed molecular interactions between the inhibitor and the intron RNA target. pnas.org
In another example, 2-aminopyrimidine derivatives have been synthesized and evaluated as inhibitors of β-glucuronidase, an enzyme linked to various pathological conditions. nih.gov Docking studies of these inhibitors have shown that the aminopyrimidine core can establish crucial hydrogen bonds and hydrophobic interactions within the enzyme's active site. nih.gov The ability to systematically modify the core structure allows for the optimization of these interactions to achieve high binding affinity and selectivity.
The principles of molecular recognition involving this scaffold are based on a combination of factors:
Hydrogen Bonding: The amino group and the nitrogen atoms in the pyrimidine ring can act as both hydrogen bond donors and acceptors.
π-π Stacking: The aromatic nature of both the pyrimidine and benzonitrile rings facilitates stacking interactions with aromatic residues in proteins or nucleic acids.
Development of Advanced Analytical Methods for Detection and Quantification
While specific advanced analytical methods for the detection and quantification of this compound are not extensively detailed in the literature, standard analytical techniques applicable to similar organic compounds would be employed. The development of such methods is crucial for quality control in synthesis, for pharmacokinetic studies of its derivatives, and for its use as a research tool.
Potential Analytical Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC coupled with a UV detector, would be a primary method for the separation, identification, and quantification of this compound. The aromatic nature of the molecule makes it strongly chromophoric, allowing for sensitive detection.
Liquid Chromatography-Mass Spectrometry (LC-MS): For higher sensitivity and structural confirmation, LC-MS would be the method of choice. This technique would allow for the accurate determination of the molecular weight and fragmentation pattern, providing unambiguous identification.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives or if the compound itself is sufficiently volatile and thermally stable, GC-MS could be utilized.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable tools for the structural elucidation and purity assessment of synthesized this compound.
Infrared (IR) Spectroscopy: IR spectroscopy would be used to confirm the presence of key functional groups, such as the nitrile (C≡N) and amine (N-H) stretches.
Fluorescence Spectroscopy: Given that many pyrimidine derivatives are fluorescent, fluorescence spectroscopy could be developed as a highly sensitive method for quantification, especially if the parent compound exhibits useful fluorescent properties. mdpi.comscilit.com
The development of validated analytical methods would be a critical step in enabling the broader use of this compound in both research and applied materials science.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-[(pyrimidin-2-yl)amino]benzonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 2-aminobenzonitrile and pyrimidine derivatives. For example, reaction with 2-chloropyrimidine in polar aprotic solvents (e.g., DMF) under reflux (120–150°C) for 12–24 hours yields the product. Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are standard purification methods . Variations in solvent polarity, temperature, and catalyst (e.g., Pd(dppf)Cl₂ for coupling reactions) significantly impact yield (50–85%) and purity .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : Key techniques include:
- Spectroscopy : IR (C≡N stretch at ~2220 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.2–8.5 ppm, pyrimidine NH at δ 10–12 ppm), and HR-MS (exact mass: ~211.085 Da).
- Chromatography : HPLC (C18 column, acetonitrile/water) to confirm purity (>95%).
- X-ray crystallography (if single crystals are obtained) for unambiguous structural confirmation .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : It serves as a precursor or intermediate in drug discovery. For example:
- Antiviral applications : Derivatives inhibit HIV-1 reverse transcriptase (RT) by binding to the non-nucleoside inhibitor pocket (NNIBP), as shown in crystallography studies (PDB: 8DXG) .
- Corrosion inhibition : Analogues like 2-[(2-hydroxybenzyl)amino]benzonitrile (HABN-3) exhibit corrosion inhibition efficiency (~80%) in acidic media, validated via electrochemical impedance spectroscopy (EIS) .
Advanced Research Questions
Q. How can multi-step functionalization of this compound be designed for target-specific applications?
- Methodological Answer : Post-synthetic modifications include:
- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids (e.g., 3-cyanophenylboronic acid) using Pd catalysts to introduce aryl groups .
- Radiolabeling : ¹⁸F-labeling via spirocyclic iodine(III)-mediated radiofluorination for PET tracers targeting AMPA receptors (10% radiochemical yield, >99% purity) .
- Schiff base formation : Condensation with aldehydes (e.g., salicylaldehyde) to generate bioactive derivatives for metal chelation studies .
Q. What advanced structural analyses resolve electronic or steric effects in derivatives?
- Methodological Answer :
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., O–H⋯N, C–H⋯π) in crystal structures .
- DFT calculations : B3LYP/6-311G(d,p) basis sets predict charge distribution, HOMO-LUMO gaps (~4.5 eV), and reactive sites for electrophilic substitution .
- Molecular docking : AutoDock/Vina simulations assess binding affinity (ΔG ≈ -9.3 kcal/mol) to targets like methionyl-tRNA synthetase .
Q. How can in vivo pharmacokinetic studies be designed for radiolabeled derivatives?
- Methodological Answer : For PET tracers like [¹⁸F]8:
- Biodistribution : Administer 1–2 mCi intravenously in mice; measure brain uptake (SUV = 2.3) via dynamic PET imaging over 60 minutes .
- Metabolite analysis : Plasma/tissue homogenates analyzed via radio-HPLC to identify intact tracer vs. metabolites (e.g., glucuronide conjugates) .
Q. How do researchers address contradictions in biological activity data across analogues?
- Methodological Answer :
- SAR studies : Compare substituent effects (e.g., electron-withdrawing groups on pyrimidine enhance RT inhibition vs. electron-donating groups in corrosion inhibitors ).
- Crystallographic validation : Resolve binding mode discrepancies (e.g., NNIBP vs. allosteric sites) using co-crystal structures .
- Statistical modeling : Multivariate regression correlates logP, PSA, and IC₅₀ values to prioritize derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
